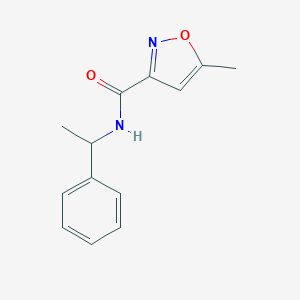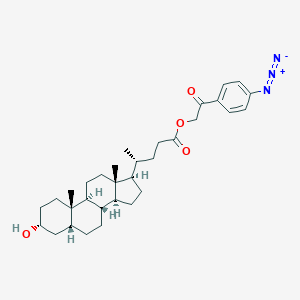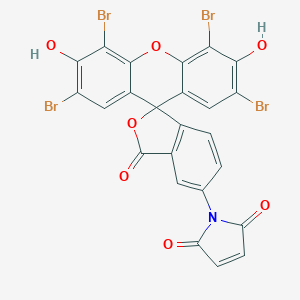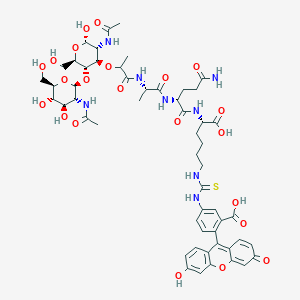
Fluoresceinthiocarbamoyl-lys-gmdp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoresceinthiocarbamoyl-lys-gmdp (FITC-Lys-GDP) is a fluorescently labeled guanosine diphosphate (GDP) analog that has gained popularity in scientific research due to its unique properties. This molecule is widely used as a tool for studying GTPase activity, protein-protein interactions, and signal transduction pathways.
作用机制
Fluoresceinthiocarbamoyl-lys-gmdp functions as a competitive inhibitor of GTP binding to GTPases. It binds to the nucleotide-binding site of GTPases, preventing the binding of GTP and inhibiting GTP hydrolysis. The fluorescence of Fluoresceinthiocarbamoyl-lys-gmdp changes upon binding to GTPases, allowing for the monitoring of GTPase activity in real-time.
生化和生理效应
Fluoresceinthiocarbamoyl-lys-gmdp has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used in living cells and tissues without affecting their viability or function.
实验室实验的优点和局限性
Fluoresceinthiocarbamoyl-lys-gmdp has several advantages for lab experiments. It is a highly sensitive and specific probe that can be used to monitor GTPase activity in real-time. It is also compatible with a wide range of experimental techniques, including fluorescence microscopy, flow cytometry, and biochemical assays. However, Fluoresceinthiocarbamoyl-lys-gmdp has some limitations. It requires the expression or purification of the target protein, which can be time-consuming and challenging. It also requires the use of specialized equipment and expertise in fluorescence microscopy and image analysis.
未来方向
There are several future directions for the use of Fluoresceinthiocarbamoyl-lys-gmdp in scientific research. One direction is the development of new fluorescent probes that can be used to study other signaling pathways and cellular processes. Another direction is the application of Fluoresceinthiocarbamoyl-lys-gmdp in drug discovery and development, as GTPases are emerging targets for cancer therapy and other diseases. Finally, the use of Fluoresceinthiocarbamoyl-lys-gmdp in combination with other probes and techniques, such as optogenetics and super-resolution microscopy, can provide new insights into the dynamics and regulation of GTPase signaling.
合成方法
Fluoresceinthiocarbamoyl-lys-gmdp is synthesized by coupling fluorescein isothiocyanate (FITC) to the epsilon-amino group of lysine residue in GDP. The reaction is carried out in an aqueous buffer at pH 8.5-9.5, and the product is purified by high-performance liquid chromatography (HPLC). The purity and identity of the product are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Fluoresceinthiocarbamoyl-lys-gmdp has been widely used in scientific research as a fluorescent probe for studying GTPase activity, protein-protein interactions, and signal transduction pathways. It has been used to monitor the activity of small GTPases such as Ras, Rho, and Rab, which play critical roles in cell signaling, cytoskeleton organization, and vesicle trafficking. Fluoresceinthiocarbamoyl-lys-gmdp has also been used to study the interaction between GTPases and their effector proteins, which are responsible for downstream signaling events. In addition, Fluoresceinthiocarbamoyl-lys-gmdp has been used to study the dynamics of GTPase activation and inactivation in living cells using fluorescence microscopy.
属性
CAS 编号 |
143873-62-5 |
|---|---|
产品名称 |
Fluoresceinthiocarbamoyl-lys-gmdp |
分子式 |
C54H68N8O22S |
分子量 |
1213.2 g/mol |
IUPAC 名称 |
5-[[(5S)-5-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C54H68N8O22S/c1-22(57-48(73)23(2)80-46-42(59-25(4)66)52(79)82-38(21-64)45(46)84-53-41(58-24(3)65)44(71)43(70)37(20-63)83-53)47(72)61-33(14-15-39(55)69)49(74)62-34(51(77)78)7-5-6-16-56-54(85)60-26-8-11-29(32(17-26)50(75)76)40-30-12-9-27(67)18-35(30)81-36-19-28(68)10-13-31(36)40/h8-13,17-19,22-23,33-34,37-38,41-46,52-53,63-64,67,70-71,79H,5-7,14-16,20-21H2,1-4H3,(H2,55,69)(H,57,73)(H,58,65)(H,59,66)(H,61,72)(H,62,74)(H,75,76)(H,77,78)(H2,56,60,85)/t22-,23?,33+,34-,37+,38+,41+,42+,43+,44+,45+,46+,52-,53-/m0/s1 |
InChI 键 |
IYEPWZGLWUMXLB-ZMSHBMNVSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]5[C@H]([C@H](O[C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
同义词 |
fluoresceinthiocarbamoyl-Lys-GlcNAc-1-4-MurNAc-Ala-isoglutamine fluoresceinthiocarbamoyl-Lys-GMDP fluorescent ligand, GlcNAc-beta1-4-Mur-N-Ac-alanyl-D-isoglutamine-lysine-FluTC GMDP-Lys-FluTC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



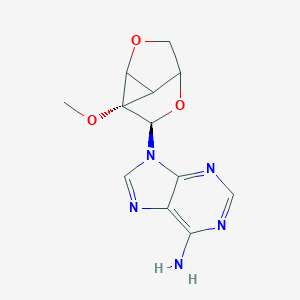
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

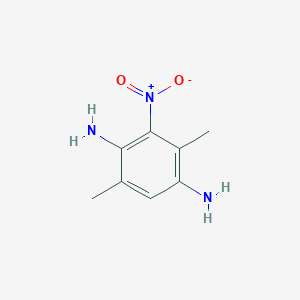
![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)
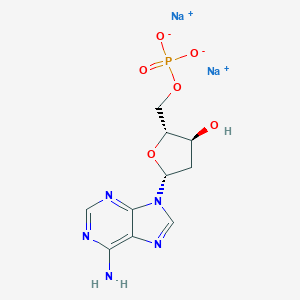
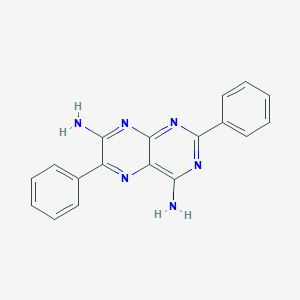
![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)
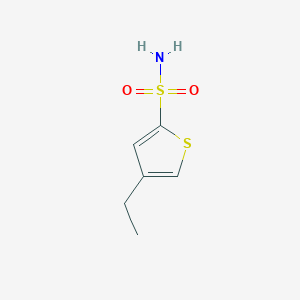
![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)
